molecular formula C20H22N2O3 B4031748 2-Oxo-1-phenyl-2-(4-phenylpiperazin-1-yl)ethyl acetate

2-Oxo-1-phenyl-2-(4-phenylpiperazin-1-yl)ethyl acetate

Cat. No.: B4031748
M. Wt: 338.4 g/mol
InChI Key: OSJFIHIXNSNZRI-UHFFFAOYSA-N
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Description

2-Oxo-1-phenyl-2-(4-phenylpiperazin-1-yl)ethyl acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-phenyl-2-(4-phenylpiperazin-1-yl)ethyl acetate typically involves multiple steps. One common synthetic route starts with the reaction of phenylacetic acid with piperazine to form an intermediate compound. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. Industrial production also incorporates purification steps, such as recrystallization and chromatography, to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-phenyl-2-(4-phenylpiperazin-1-yl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Oxo-1-phenyl-2-(4-phenylpiperazin-1-yl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1-phenyl-2-(4-phenylpiperazin-1-yl)ethyl acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways. These interactions are often studied using molecular docking and kinetic assays to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione: Studied for its anticonvulsant properties.

Uniqueness

2-Oxo-1-phenyl-2-(4-phenylpiperazin-1-yl)ethyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

[2-oxo-1-phenyl-2-(4-phenylpiperazin-1-yl)ethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-16(23)25-19(17-8-4-2-5-9-17)20(24)22-14-12-21(13-15-22)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJFIHIXNSNZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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